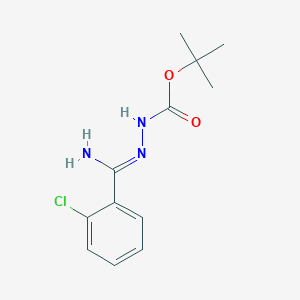

![molecular formula C44H32O2P2 B1393066 (R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 911383-51-2](/img/structure/B1393066.png)

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol, also known as BINAP, is an organic compound used in various scientific and industrial fields . It is a chiral diphosphine ligand that exhibits high enantioselectivity and reactivity in various organic reactions . The compound is axially dissymmetric and serves as a bis(triaryl)phosphine ligand for asymmetric reactions .

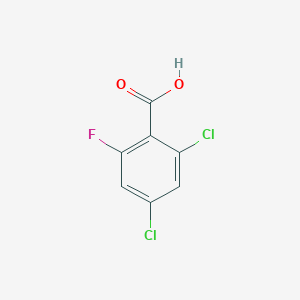

Molecular Structure Analysis

The molecular formula of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is C44H32O2P2 . The compound has a molecular weight of 654.7 g/mol . The InChI representation of the compound is InChI=1S/C44H32O2P2/c45-43-39 (47 (33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37 (31)41 (43)42-38-28-16-14-18-32 (38)30-40 (44 (42)46)48 (35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 654.7 g/mol . It has a XLogP3-AA value of 10.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 654.18775425 g/mol .

Aplicaciones Científicas De Investigación

Catalytic Asymmetric Hydrogenation

- (R)-BINAP has been used in catalytic asymmetric hydrogenation. For example, it was utilized in RuII-catalyzed stereoselective hydrogenations, demonstrating its potential in asymmetric catalysis (Zhang et al., 1994).

Complex Formation and Coordination Polymers

- The compound forms complexes with various metals. An example is its coordination with Rhodium, forming a complex that exhibits dissymmetric structure, essential for catalytic processes (Meissner et al., 2012).

Supported Ligand for Catalysis

- (R)-BINAP has been used as a supported ligand on polymers for catalytic reactions, such as the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid in water (Otomaru et al., 2004).

Asymmetric Hydrogenation with Ruthenium Complexes

- It has been employed in asymmetric hydrogenation of prochiral alkenes using ruthenium complexes, yielding high optical purity of products (Kawano et al., 1989).

Enantioresolution and Chiral Separation

- (R)-BINAP has been used in enantioresolution, for instance, separating enantiomers of (R)-BINAP oxide using a chiral inclusion complex (Hatano et al., 2012).

Kinetic Studies and Catalytic Activities

- Research has been conducted on kinetic studies involving (R)-BINAP to understand its catalytic activities better, particularly in the context of 1,4-addition reactions (Kina et al., 2006).

Nonlinear Optical Properties

- The molecule has been explored for its optical properties, specifically in the context of nonlinear optics and luminescence originating from metal-to-ligand charge transfer (Pawlowski et al., 2004).

Water-Soluble Catalysts

- Its sulfonated form has been synthesized and used as a rhodium complex for asymmetric hydrogenation in water, achieving high optical yields (Wan & Davis, 1993).

Direcciones Futuras

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is an organic compound used in various scientific and industrial fields. Its high enantioselectivity and reactivity in various organic reactions make it a valuable tool in the field of organic synthesis . Future research may focus on exploring new applications and improving the synthesis process of this compound.

Propiedades

IUPAC Name |

3-diphenylphosphanyl-1-(3-diphenylphosphanyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32O2P2/c45-43-39(47(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)46)48(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKIKEOGVIPNPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

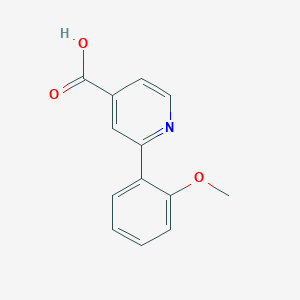

![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)